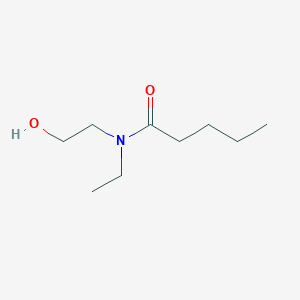

N-ethyl-N-(2-hydroxyethyl)pentanamide

Description

Structural Classification and Nomenclature

N-ethyl-N-(2-hydroxyethyl)pentanamide is characterized by a pentanamide (B147674) backbone with ethyl and 2-hydroxyethyl groups attached to the nitrogen atom. This substitution pattern is crucial to its chemical identity and properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1011571-51-9 biosynth.com |

| Molecular Formula | C9H19NO2 biosynth.com |

| Molecular Weight | 173.25 g/mol biosynth.com |

| SMILES | CCCCC(=O)N(CC)CCO biosynth.com |

Significance within Contemporary Organic and Materials Chemistry

The significance of this compound in contemporary organic and materials chemistry can be inferred from the known applications of structurally similar N-substituted amides. These compounds are recognized for their utility as versatile synthetic intermediates, finding use in the creation of polymers, detergents, and lubricants. scielo.br The presence of both ethyl and hydroxyethyl (B10761427) groups on the nitrogen atom of this compound could impart unique solubility and reactivity characteristics, making it a candidate for specialized applications.

In materials chemistry, related compounds such as N,N-bis(2-hydroxyethyl)pentanamide are noted for their potential use as intermediates in the synthesis of surfactants and polymers. ontosight.ai The ability of the hydroxyl group to form hydrogen bonds suggests that this compound could also function as a solvent or humectant in various formulations. ontosight.ai

Overview of Research Significance in N-substituted Amide Chemistry

N-substituted amides are a cornerstone of modern organic chemistry, with wide-ranging applications. They are integral to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. fiveable.me The ability to modify the substituents on the nitrogen atom allows for precise tuning of a molecule's properties, such as its reactivity and solubility. fiveable.me

The synthesis of N-substituted amides is an area of active research, with a focus on developing more efficient and environmentally friendly methods. scielo.br Traditional methods often involve the reaction of amines with carboxylic acid derivatives, while newer techniques explore catalytic processes that improve atom economy. scielo.brresearchgate.net The amide functional group is a key structural motif in numerous natural products and pharmacologically active compounds, underscoring the importance of this class of molecules in medicinal chemistry. scielo.brfiveable.me

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(2-hydroxyethyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-5-6-9(12)10(4-2)7-8-11/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHIJDMBYZSQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways for N Ethyl N 2 Hydroxyethyl Pentanamide

Classical Amide Bond Formation Strategies

Traditional methods for amide synthesis are well-established and reliable, typically involving the activation of a carboxylic acid or the use of a highly reactive acid derivative.

A direct and common method for synthesizing N-ethyl-N-(2-hydroxyethyl)pentanamide is the acylation of N-ethyl-2-aminoethanol with a reactive derivative of pentanoic acid. The most common derivative for this purpose is pentanoyl chloride.

The reaction proceeds via a nucleophilic addition-elimination mechanism. shout.education The nitrogen atom in N-ethyl-2-aminoethanol has a lone pair of electrons and acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanoyl chloride. chemguide.co.uklibretexts.org This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. shout.educationlibretexts.org A second equivalent of the amine or another base is typically required to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. shout.educationlibretexts.org

Reaction Scheme: CH3(CH2)3COCl + HN(CH2CH3)(CH2CH2OH) → CH3(CH2)3CON(CH2CH3)(CH2CH2OH) + HCl

While highly effective, this method produces corrosive hydrogen chloride, which must be scavenged, and often requires handling moisture-sensitive and aggressive reagents like acyl chlorides. semanticscholar.org

To circumvent the use of harsh acyl halides, direct condensation of pentanoic acid with N-ethyl-2-aminoethanol can be achieved using coupling reagents. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. nih.gov A wide array of such reagents has been developed, primarily for peptide synthesis, but they are broadly applicable to general amide formation. researchgate.netsigmaaldrich.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. sigmaaldrich.compeptide.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. peptide.comnih.gov Activation with carbodiimides can be prone to racemization in chiral substrates and the formation of N-acylurea byproducts. researchgate.net The addition of auxiliaries like 1-Hydroxybenzotriazole (HOBt) can mitigate these side reactions. researchgate.netpeptide.com

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. researchgate.netsigmaaldrich.com They are known for rapid coupling with minimal side reactions, though the byproduct of BOP, hexamethylphosphoramide, is carcinogenic. researchgate.net

Aminium/Uronium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are among the most effective, promoting fast reactions with low epimerization rates. researchgate.netsigmaaldrich.com HATU is often preferred for difficult couplings due to the anchimeric assistance provided by its pyridine (B92270) nitrogen. sigmaaldrich.com

The general mechanism involves the coupling reagent reacting with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides or an HOBt ester for many phosphonium/uronium reagents), which is then readily attacked by the amine. nih.gov

Table 1: Comparison of Common Coupling Reagents

| Reagent Class | Example(s) | Advantages | Disadvantages | Citation(s) |

| Carbodiimides | DCC, EDC | Cost-effective, widely used. | Forms insoluble urea (B33335) byproduct (DCC), potential for side reactions. | peptide.comnih.gov |

| Phosphonium Salts | BOP, PyBOP | High efficiency, rapid reactions. | BOP produces a carcinogenic byproduct. | researchgate.netsigmaaldrich.com |

| Aminium/Uronium Salts | HATU, HBTU | Very high reactivity, low racemization, ideal for difficult couplings. | Higher cost, can cause guanidinylation if used in excess. | researchgate.netsigmaaldrich.com |

Novel and Green Synthesis Approaches

Recent research has focused on developing more sustainable and atom-economical methods for amide bond formation, minimizing waste and avoiding hazardous reagents. researchgate.net

Catalytic direct amidation between a carboxylic acid and an amine is a highly desirable green chemistry approach, as the only byproduct is water. diva-portal.org

Lewis Acid Catalysts : Various Lewis acids have been shown to catalyze amidation. Boron-based reagents, such as boric acid and B(OCH2CF3)3, are effective. semanticscholar.orgacs.org Boronic acid catalysts often require the removal of water to drive the reaction to completion. acs.org Metal-based Lewis acids, particularly those tolerant to basic amines and the water byproduct, are also effective. Niobium(V) oxide (Nb2O5) has been identified as a robust, reusable heterogeneous Lewis acid catalyst for the direct amidation of various carboxylic acids and amines. researchgate.net Group (IV) metal complexes based on titanium, zirconium, and hafnium have also been developed for direct amidation under mild conditions. diva-portal.org

Metal Catalysts : Transition metals can catalyze amide formation through various pathways, including the oxidative coupling of alcohols and amines or the coupling of aldehydes and amines. rsc.orgrsc.org For the direct synthesis from carboxylic acids and amines, ruthenium, palladium, and copper catalysts have been explored. nih.govrsc.orgrsc.org For instance, ruthenium catalysts can activate carboxylic acids in situ with acetylenes, which are then converted to amides upon reaction with an amine. nih.gov Iron and manganese, as more abundant and benign base metals, are also gaining attention as catalysts for amide synthesis and related transformations. mdpi.com

Table 2: Selected Catalytic Systems for Amide Synthesis

| Catalyst Type | Example Catalyst | Reactants | Key Features | Citation(s) |

| Heterogeneous Lewis Acid | Niobium(V) Oxide (Nb2O5) | Carboxylic Acid + Amine | Reusable, water and base tolerant, atom-efficient. | researchgate.net |

| Homogeneous Lewis Acid | B(OCH2CF3)3 | Carboxylic Acid + Amine | Effective under mild conditions, operationally simple. | acs.orgnih.gov |

| Group (IV) Metal Complex | Zirconium/Hafnium Complexes | Carboxylic Acid + Amine | Mild reaction conditions, water is the only byproduct. | diva-portal.org |

| Ruthenium Catalyst | [Ru]-based complexes | Carboxylic Acid + Amine (with acetylene (B1199291) activator) | Atom-economic, broad substrate scope. | nih.gov |

| Iron Catalyst | Fe3(CO)12 | Tertiary Amides (reduction) | Uses abundant base metal, involves hydrosilylation. | mdpi.com |

Solvent-Free and Environmentally Benign Protocols

Reducing or eliminating organic solvents is a key principle of green chemistry. researchgate.net Several protocols have been developed to achieve this for amide synthesis.

Solvent-Free Synthesis : One approach involves the simple trituration (grinding) of a carboxylic acid and an amine with a catalyst like boric acid, followed by direct heating. semanticscholar.org This method is rapid, efficient, and avoids the use of any solvent, significantly reducing waste.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically shorten reaction times for amide synthesis, often under solvent-free conditions. researchgate.net Direct reaction between a carboxylic acid and an amine can proceed to high yields in minutes under microwave heating, providing a significant advantage over conventional heating methods that can take many hours. researchgate.net

Hydrothermal Synthesis : Reactions conducted in high-temperature water (hydrothermal conditions) can also produce amides directly from carboxylic acids and amines without the need for a catalyst. sci-hub.se Studies have shown that a variety of amides can be synthesized with yields up to 90% at temperatures around 250°C, suggesting a feasible pathway for amide bond formation in aqueous environments. sci-hub.se

Advanced Synthetic Methodologies and Process Engineering

For industrial-scale production, moving from batch to continuous processing offers significant advantages in efficiency, safety, and consistency. The synthesis of related amino alcohols, such as 5-(N-ethyl-N-2-hydroxyethyl amine)-2-pentylamine, provides a model for the potential industrial production of this compound precursors.

A continuous production process could involve a fixed-bed reactor filled with a supported catalyst. patsnap.com For example, a precursor like 5-(N-ethyl-N-2-hydroxyethyl amino)-2-pentanone can be continuously fed into a reactor containing a supported nano nickel-based catalyst under a reducing atmosphere to produce the corresponding amine. patsnap.com This type of process highlights key engineering principles applicable to large-scale amide synthesis:

Catalyst Stability : The use of robust, supported catalysts that maintain their activity over long periods is crucial for the economic viability of continuous processes. patsnap.com

Process Control : Continuous reactors allow for precise control over parameters like temperature, pressure, and flow rate, leading to higher and more consistent product quality.

Efficiency and Waste Reduction : Continuous processes are generally more efficient, with lower residence times and reduced generation of waste compared to batch syntheses. google.com

These advanced methodologies focus on optimizing the entire production chain, from catalyst design to reactor engineering, to create a cost-effective and environmentally sound manufacturing process.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of amides, offering advantages such as enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for straightforward scaling-up. nih.govrsc.org While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles can be applied based on established protocols for other amides.

A potential continuous flow process would involve pumping streams of the reactants, for instance, pentanoyl chloride and N-ethyl-N-(2-hydroxyethyl)amine with a base, through a heated microreactor or a packed bed reactor. nih.gov The short residence time within the reactor can lead to high yields and selectivity, minimizing the formation of byproducts. rsc.org The use of a screw reactor has also been demonstrated for the solvent-free, continuous flow synthesis of various amides using EDC.HCl as a coupling agent, a technique that could be adapted for the target molecule. nih.gov

Reaction Optimization and Kinetic Studies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include temperature, solvent, catalyst, and the stoichiometry of the reactants.

Kinetic studies of amidation reactions provide valuable insights into the reaction mechanism and help in identifying the rate-limiting steps. For instance, in the amidation of fatty acid methyl esters with diethanolamine, the reaction is reversible, and the removal of the methanol (B129727) byproduct shifts the equilibrium towards the product. acs.orgresearchgate.netacs.orgnih.gov Kinetic and equilibrium parameters for such reactions can be determined by fitting experimental data to a reactor model. acs.orgresearchgate.netnih.gov These studies often reveal the influence of mass transfer effects, especially when a volatile byproduct is formed. acs.orgresearchgate.netacs.org While specific kinetic data for the synthesis of this compound is not available, similar principles would apply, particularly in ester-based syntheses. The study of reaction kinetics allows for the rational design of reactors and the optimization of process parameters to achieve high conversion and selectivity.

Synthesis of Structural Analogues and N-ethyl-N-(2-hydroxyethyl)amide Derivatives

The synthesis of structural analogues of this compound, where the pentanoyl group is replaced by other acyl chains, follows similar synthetic strategies. A study on the synthesis of N-(2-hydroxyethyl)amide derivatives with varying fatty acid chain lengths provides a relevant example. nih.gov In this research, various fatty acid chlorides were reacted with ethanolamine (B43304) to produce a series of N-(2-hydroxyethyl)amides. This methodology can be directly adapted to synthesize derivatives of N-ethyl-N-(2-hydroxyethyl)amine.

For instance, reacting N-ethyl-N-(2-hydroxyethyl)amine with acyl chlorides of different chain lengths (e.g., decanoyl chloride, palmitoyl (B13399708) chloride, stearoyl chloride) would yield the corresponding N-ethyl-N-(2-hydroxyethyl)alkanamides. These reactions would likely proceed under similar conditions to those used for the synthesis of this compound from pentanoyl chloride.

Table 2: Examples of Structural Analogues of this compound

| Compound Name | Acyl Group |

| N-ethyl-N-(2-hydroxyethyl)decanamide | Decanoyl |

| N-ethyl-N-(2-hydroxyethyl)palmitamide | Palmitoyl |

| N-ethyl-N-(2-hydroxyethyl)stearamide | Stearoyl |

The synthesis of these analogues allows for the systematic investigation of structure-activity relationships in various applications.

Physicochemical and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation of N-ethyl-N-(2-hydroxyethyl)pentanamide

Spectroscopic techniques are fundamental to the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the electronic and vibrational states of chemical bonds, as well as the magnetic environments of individual nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. The integration of each signal corresponds to the number of protons it represents.

Predicted ¹H NMR Chemical Shifts for this compound

| Structural Moiety | Atom Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| Pentanamide (B147674) Chain | H-a | 0.9 | Triplet (t) | 3H |

| H-b | 1.3 | Sextet | 2H | |

| H-c | 1.6 | Quintet | 2H | |

| H-d | 2.3 | Triplet (t) | 2H | |

| N-ethyl Group | H-e | 1.1 | Triplet (t) | 3H |

| H-f | 3.3 | Quartet (q) | 2H | |

| N-(2-hydroxyethyl) Group | H-g | 3.6 | Triplet (t) | 2H |

| H-h | 3.5 | Triplet (t) | 2H | |

| H-i (OH) | Variable | Singlet (s, broad) | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's hybridization and its electronic environment. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed. nih.gov

Predicted ¹³C NMR Chemical Shifts for this compound

| Structural Moiety | Atom Label | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Pentanamide Chain | C-1 | 14.0 |

| C-2 | 22.5 | |

| C-3 | 28.0 | |

| C-4 | 34.5 | |

| C-5 (C=O) | 174.0 | |

| N-ethyl Group | C-6 | 13.0 |

| C-7 | 42.0 | |

| N-(2-hydroxyethyl) Group | C-8 | 49.0 |

| C-9 | 60.0 |

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different atoms are connected within the molecule, which is essential for unambiguous structural assignment. kashanu.ac.ir

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key COSY cross-peaks would be expected between:

H-a and H-b in the pentyl chain.

H-b and H-c.

H-c and H-d.

H-e and H-f in the N-ethyl group.

H-g and H-h in the N-(2-hydroxyethyl) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronucleus, most commonly ¹³C. wikipedia.orgcolumbia.edu It confirms which protons are bonded to which carbons. For example, a cross-peak would be observed between the proton signal at δ ~2.3 ppm (H-d) and the carbon signal at δ ~34.5 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.educolumbia.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure would include:

Correlations from the N-CH₂ protons (H-f and H-h) to the carbonyl carbon (C-5).

Correlations from the α-carbonyl protons (H-d) to the carbonyl carbon (C-5).

Correlations from the N-CH₂ protons of the ethyl group (H-f) to the terminal methyl carbon (C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the preferred conformation of the molecule in solution.

Vibrational spectroscopy probes the vibrational energy levels of molecules. Both IR and Raman spectroscopy provide information about the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. pitt.edu

The structure of this compound contains two key functional groups that produce prominent signals in vibrational spectra: a tertiary amide and a primary alcohol.

Amide Functionality: The most characteristic vibration of an amide is the carbonyl (C=O) stretch, known as the "Amide I" band. For a tertiary amide, this appears as a very strong absorption in the IR spectrum. libretexts.orgucla.edu

Hydroxyl Functionality: The hydroxyl (O-H) group of the primary alcohol is also easily identified. In the IR spectrum, the O-H stretching vibration appears as a strong and broad band due to intermolecular hydrogen bonding. libretexts.orgpressbooks.pub The C-O stretching vibration also produces a strong signal.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Hydroxyl (O-H) | O-H stretch | IR, Raman | 3500 - 3200 | Strong, Broad (IR) |

| Alkyl (C-H) | C-H stretch | IR, Raman | 2960 - 2850 | Strong (IR) |

| Amide (C=O) | C=O stretch (Amide I) | IR, Raman | 1680 - 1630 | Strong (IR) |

| Amide (C-N) | C-N stretch | IR, Raman | 1400 - 1200 | Medium |

| Alcohol (C-O) | C-O stretch | IR, Raman | 1085 - 1050 | Strong (IR) |

Raman spectroscopy provides complementary information. While the C=O stretch is also strong in Raman, the technique is generally less sensitive to the highly polar O-H bond compared to IR spectroscopy. pitt.edunih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk

For this compound (molecular formula C₉H₁₉NO₂), the nominal molecular weight is 173 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the exact mass to several decimal places.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation of aliphatic amides is often dominated by cleavage of bonds adjacent to the nitrogen atom (α-cleavage) and cleavage of the amide C-N bond. unl.ptnih.govlibretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 173 | [C₉H₁₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | [M - CH₂OH]⁺˙ | α-cleavage at the hydroxyethyl (B10761427) group |

| 114 | [M - C₄H₉]⁺ | Cleavage of the pentyl chain |

| 100 | [CH₃(CH₂)₃C=O]⁺ | Cleavage of the C-N amide bond |

| 86 | [CH₂=N(C₂H₅)CH₂CH₂OH]⁺ | α-cleavage at the pentyl chain |

| 72 | [CH₃CH₂N=CHCH₂OH]⁺ | Rearrangement and cleavage |

The analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence of the pentanoyl, ethyl, and hydroxyethyl groups attached to the central nitrogen atom.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for the unambiguous determination of the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C9H19NO2, the theoretical monoisotopic mass can be calculated with a high degree of precision. This experimental precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The accurate mass measurement obtained from HRMS is a critical first step in the structural elucidation process, confirming the elemental composition before further structural analysis is undertaken.

Table 1: Theoretical Monoisotopic Mass of this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|

| C9H19NO2 | 173.1416 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Derivatization Studies

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for confirming the molecular structure of this compound. In an MS/MS experiment, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its definitive identification.

For N-acylethanolamines, a general class of compounds to which this compound belongs, characteristic fragmentation pathways are well-documented. A common fragmentation involves the cleavage of the amide bond, leading to the formation of a protonated ethanolamine (B43304) fragment and an acylium ion. The analysis of these fragments provides conclusive evidence for the connectivity of the atoms within the molecule.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]+)

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment Mass (m/z) | Structural Information |

|---|---|---|---|

| 174.1489 | [C5H9O]+ | 85.0648 | Pentanamide acyl group |

| 174.1489 | [C4H12NO2]+ | 106.0863 | Protonated N-ethyl-N-(2-hydroxyethyl)amine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density within the crystal, from which the positions of the individual atoms can be determined with high precision.

For amides, X-ray crystallography can reveal important details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The amide functional group can act as both a hydrogen bond donor (from the N-H group in primary and secondary amides) and an acceptor (at the carbonyl oxygen). In the case of the tertiary amide this compound, the hydroxyl group provides a site for hydrogen bonding, which would significantly influence the crystal packing.

To date, a crystal structure for this compound has not been reported in the crystallographic literature. However, the general principles of amide crystallography suggest that the solid-state structure would be heavily influenced by hydrogen bonding involving the hydroxyl group and potential C-H···O interactions.

Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. For this compound, both gas and liquid chromatography are valuable tools.

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For N-acylethanolamines, derivatization is often employed to increase their volatility and improve chromatographic peak shape. The hydroxyl group of this compound can be derivatized, for example, by silylation, to facilitate its analysis by GC. The choice of stationary phase is critical for achieving good separation, with non-polar or medium-polarity columns being commonly used.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. Reversed-phase chromatography, using a non-polar stationary phase (such as C18) and a polar mobile phase, is a common approach for the separation of N-acylethanolamines. The retention time of the compound provides a means of identification and quantification.

Table 3: Typical Chromatographic Conditions for the Analysis of N-Acylethanolamines

| Technique | Column Type | Mobile/Carrier Phase | Detection |

|---|---|---|---|

| GC | Capillary column with a non-polar or mid-polarity stationary phase | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| LC | Reversed-phase (e.g., C18, C8) | Gradient of water and an organic solvent (e.g., acetonitrile, methanol) | UV Detector, Mass Spectrometry (MS) |

Hyphenated Techniques (GC-MS, LC-MS/MS)

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides a powerful platform for the unambiguous identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of MS. As the separated components elute from the GC column, they are ionized and their mass-to-charge ratios are measured. This allows for the positive identification of this compound based on both its retention time and its mass spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the analysis of N-acylethanolamines in biological and other complex matrices. nih.gov The high selectivity and sensitivity of this technique are achieved by combining the separation capabilities of LC with the specificity of MS/MS. Following chromatographic separation, the analyte is ionized and subjected to tandem mass spectrometry, where a specific precursor ion is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach allows for highly selective and sensitive quantification, even at very low concentrations.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Amide Hydrolysis and Stability Studies

The amide bond is known for its significant stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group. masterorganicchemistry.com Consequently, its hydrolysis requires forceful conditions, typically involving heating with strong acids or bases. masterorganicchemistry.comchemguide.co.uklibretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, facilitated by the protonation of the nitrogen atom, results in the cleavage of the carbon-nitrogen bond, yielding pentanoic acid and N-ethylethanolamine (as its ammonium (B1175870) salt). chemguide.co.ukyoutube.com

In contrast, alkaline hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. libretexts.orgarkat-usa.org This also forms a tetrahedral intermediate. The departure of the N-ethyl-N-(2-hydroxyethyl)amide anion, a relatively poor leaving group, is the rate-determining step. This is followed by an acid-base reaction where the newly formed carboxylic acid protonates the amide anion. The final products are the carboxylate salt (sodium pentanoate if using NaOH) and the free amine, N-ethylethanolamine. libretexts.orgyoutube.com

| Condition | Products | Reaction Notes |

|---|---|---|

| Acidic (e.g., aq. HCl, Heat) | Pentanoic acid and N-ethylethanolamine hydrochloride | The amine product is protonated to form an ammonium salt. chemguide.co.uk |

| Alkaline (e.g., aq. NaOH, Heat) | Sodium pentanoate and N-ethylethanolamine | The carboxylic acid product is deprotonated to form a carboxylate salt. libretexts.org |

While specific kinetic studies on this compound are not extensively documented, the mechanism of amide hydrolysis has been thoroughly investigated for similar structures. nih.govrsc.org The hydrolysis of tertiary amides, like the target compound, generally proceeds via a stepwise mechanism involving a tetrahedral intermediate. arkat-usa.org Kinetic isotope effect studies on the hydrolysis of other amides confirm that the rate-determining step depends on the reaction conditions. nih.gov For acid-catalyzed hydrolysis, the breakdown of the tetrahedral intermediate is often rate-limiting, whereas, for base-catalyzed hydrolysis, the formation of this intermediate can be the slower step. rsc.orgrsc.org The stability of the amide bond means that significant activation energy is required, hence the need for elevated temperatures to achieve a reasonable reaction rate. arkat-usa.org

Functionalization and Derivatization of the Hydroxyl Group of this compound

The primary alcohol moiety provides a reactive site for various functionalization reactions, allowing for the synthesis of a range of derivatives. These transformations typically involve the conversion of the hydroxyl group into other functional groups like esters, ethers, or its oxidation to an aldehyde or carboxylic acid.

Esterification: The hydroxyl group can be readily converted into an ester. This can be achieved through several standard methods:

Reaction with Acyl Halides or Anhydrides: In the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, the hydroxyl group reacts with an acyl chloride or anhydride (B1165640) to form the corresponding ester. This is a highly efficient method.

Fischer Esterification: Heating the compound with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) will produce an ester, though this equilibrium-controlled reaction requires the removal of water to proceed to completion.

Etherification: The synthesis of ethers from the hydroxyl group is also feasible:

Williamson Ether Synthesis: This two-step process involves first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide in an SN2 reaction to yield the ether. The choice of a primary alkyl halide is crucial to avoid elimination side reactions.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Acyl Chloride, Pyridine | Ester |

| Esterification | Carboxylic Acid, H₂SO₄, Heat | Ester |

| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Ether |

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

Oxidation to Aldehyde: Using mild, selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) will halt the oxidation at the aldehyde stage, yielding N-ethyl-N-(2-oxoethyl)pentanamide.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from Jones reagent), or nitric acid, will oxidize the primary alcohol completely to a carboxylic acid. This reaction would produce N-ethyl-N-(carboxymethyl)pentanamide.

Notably, in vitro biotransformation studies on a structurally similar compound, N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide, by liver microsomes demonstrated that the hydroxyethyl (B10761427) moiety is oxidized to yield an acetate (B1210297) derivative, highlighting a relevant biological transformation pathway. researchgate.net

Reactivity of the N-ethyl and Pentanamide (B147674) Alkyl Chains

The N-ethyl and pentyl alkyl chains are composed of sp³-hybridized carbon atoms and are generally unreactive towards many reagents under standard laboratory conditions. Their C-H and C-C bonds are strong and non-polar, making them resistant to attack by most nucleophiles and electrophiles.

However, under specific and typically harsh conditions, these chains can react. For instance, free-radical halogenation can occur in the presence of UV light, leading to a mixture of halogenated products.

Of significant interest is the metabolic reactivity of the N-ethyl group. Biotransformation studies on analogous compounds have shown that N-dealkylation is a major metabolic pathway. researchgate.net For this compound, this would involve the enzymatic (e.g., Cytochrome P450) oxidation of the ethyl group, leading to its removal and the formation of N-(2-hydroxyethyl)pentanamide. researchgate.net

Regioselective and Stereoselective Transformations

The inherent structure of this compound dictates the regioselectivity of its reactions.

Regioselectivity: The molecule presents three distinct regions for potential reactions: the amide, the hydroxyl group, and the alkyl chains. The hydroxyl group is generally the most reactive site for a wide range of transformations (e.g., esterification, oxidation) under mild conditions. researchgate.net The amide bond requires more forcing conditions to react via hydrolysis. The alkyl chains are the least reactive. Therefore, high regioselectivity can be achieved by choosing appropriate reaction conditions. For example, esterification will occur exclusively at the hydroxyl group without affecting the amide or alkyl chains.

Stereoselectivity: The parent compound, this compound, is achiral and does not have any stereocenters. Therefore, discussions of stereoselective transformations are not applicable unless a chiral center is introduced through derivatization. If, for example, a chiral reagent were used to esterify the hydroxyl group, a pair of diastereomers could be formed. However, without such modifications, the reactions of the molecule itself are not stereoselective.

Theoretical and Computational Chemistry Studies of N Ethyl N 2 Hydroxyethyl Pentanamide

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational Vibrational and Electronic Spectroscopy

Computational vibrational spectroscopy, typically employing Density Functional Theory (DFT), is a powerful tool for assigning and interpreting infrared (IR) and Raman spectra. arxiv.orgchimia.ch By calculating the normal modes of vibration, researchers can correlate specific molecular motions with observed spectral bands. chimia.ch For a molecule like N-ethyl-N-(2-hydroxyethyl)pentanamide, key vibrational modes would include the C=O stretching of the amide group, N-C and C-C bond stretching, and the O-H stretching of the hydroxyethyl (B10761427) group. The frequencies of these vibrations are sensitive to the molecule's conformation and its interactions with the surrounding environment.

Similarly, computational electronic spectroscopy, often using Time-Dependent DFT (TD-DFT), can predict the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.net These calculations provide insights into the molecular orbitals involved in the transitions and can help understand the molecule's photophysical properties. For this compound, electronic transitions would likely involve the n → π* and π → π* transitions associated with the amide chromophore.

While specific data tables for this compound are absent from the literature, a hypothetical table based on typical computational outputs for similar molecules is presented below for illustrative purposes.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3450 |

| C-H Stretch (Aliphatic) | 2970-2850 |

| C=O Stretch (Amide I) | 1650 |

| N-H Bending (Amide II) | 1550 |

| C-N Stretch | 1400 |

Table 2: Hypothetical Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength |

|---|---|---|

| n → π* | 220 | 0.01 |

Reaction Mechanism Elucidation through Computational Methods

The elucidation of reaction mechanisms involving this compound can be significantly aided by computational methods. These techniques allow for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of transition states. nih.gov

Transition State Search and Reaction Energy Profiles

A crucial aspect of computational reaction mechanism studies is the location of transition states, which are the energy maxima along a reaction coordinate. researchgate.net Algorithms have been developed to search for these first-order saddle points on the potential energy surface. Once a transition state is located, its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product.

By connecting reactants, transition states, and products, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the course of a reaction, including the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net For this compound, computational studies could, for example, investigate the mechanism of its synthesis, such as the amidation reaction between valeric acid and N-ethyl-N-(2-hydroxyethyl)amine, or its hydrolysis.

Table 3: Hypothetical Reaction Energy Profile Data for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Amide + H₂O) | 0.0 |

| Transition State | +25.0 |

| Intermediate (Tetrahedral) | +15.0 |

Intermolecular Interactions, Hydrogen Bonding, and Supramolecular Assembly

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) in this compound suggests that intermolecular hydrogen bonding plays a significant role in its condensed-phase behavior. nih.gov These interactions are critical in determining the physical properties of the compound, such as its boiling point and solubility, as well as its supramolecular assembly in the solid state.

Computational methods can be used to analyze and quantify these intermolecular interactions. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide insights into the strength and nature of hydrogen bonds and other non-covalent interactions. researchgate.netmdpi.com

Table 4: Hypothetical Hydrogen Bond Geometries in a Dimer of this compound

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Monomer or Building Block in Polymer Chemistry

As a bifunctional molecule, N-ethyl-N-(2-hydroxyethyl)pentanamide serves as a monomeric unit or a functional building block in the construction of novel polymers. Its hydroxyl group provides a reactive site for polymerization, while the N-ethyl-pentanamide portion of the molecule becomes a pendant group that influences the final properties of the polymer chain.

Polyurethanes: The synthesis of polyurethanes (PUs) classically involves the polyaddition reaction between a diol (or polyol) and a diisocyanate. researchgate.netsemanticscholar.org this compound, possessing a single reactive hydroxyl group, can be incorporated into polyurethane structures. Research on analogous structures, such as 4-hydroxy-N-(2-hydroxyethyl)-pentanamide, has demonstrated their utility as diols in creating novel, bio-based polyurethanes. researchgate.net In such a reaction, the hydroxyl groups of the monomer react with the isocyanate groups (–NCO) of an aliphatic or aromatic diisocyanate to form the characteristic urethane (B1682113) linkages (–NH–COO–) of the polymer backbone. researchgate.net When used as the sole alcohol component, this compound would act as a chain-terminating agent, controlling the molecular weight. However, when used in conjunction with a diol, it can be incorporated as a functional side chain, introducing the pentanamide (B147674) group along the polymer backbone.

Polyamides: Polyamide synthesis is typically achieved through the condensation polymerization of a dicarboxylic acid with a diamine, or the polymerization of amino acids. studymind.co.uklibretexts.org As this compound is neither a diamine nor a dicarboxylic acid, it cannot form a polyamide on its own. Instead, it can be utilized as a functionalizing agent or a chain regulator in polyamide synthesis. Its hydroxyl group could react with a carboxylic acid end-group of a growing polyamide chain, effectively capping it and controlling its final molecular weight. This process would simultaneously introduce a specific functionality (the N-ethyl-pentanamide group) at the chain end.

The incorporation of this compound into a polymer backbone, such as a polyurethane, imparts specific properties based on its molecular structure. The relationship between the monomer's structure and the polymer's macroscopic properties is a fundamental concept in materials science. nih.gov

The key structural features of this monomer and their expected influence on polymer properties are summarized below.

| Structural Feature | Expected Influence on Polymer Properties | Rationale |

| Pentyl (C5) Alkyl Chain | Increases flexibility, lowers glass transition temperature (Tg). uvebtech.comresearchgate.netmdpi.com | The long, flexible alkyl chain increases the free volume between polymer chains, which enhances segmental motion and lowers the temperature required for the transition from a rigid, glassy state to a more rubbery state. researchgate.netacs.org |

| Amide Group | Increases thermal stability, influences mechanical strength and crystallinity. | The amide group is polar and can participate in hydrogen bonding. These intermolecular forces increase chain-chain adhesion, leading to higher melting points and improved mechanical properties. rsc.orgacs.org |

| Hydroxyl Group | Provides a reactive site for cross-linking or further functionalization. | The hydroxyl group can be used to form covalent cross-links between polymer chains, which would increase the material's rigidity, solvent resistance, and thermal stability. |

In polyurethanes derived from similar amide-containing diols, the presence of hydrogen bonding has been shown to be a controlling factor in the crystallization, packing, and morphology of the final material. acs.org The combination of a flexible alkyl chain and a hydrogen-bonding amide group allows for the tuning of thermomechanical properties in the resulting polymers. rsc.org

This compound as a Ligand in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Molecules with multiple atoms possessing lone pairs of electrons, such as oxygen and nitrogen, can act as polydentate ligands, chelating the metal ion. studymind.co.uk

While specific studies detailing the use of this compound as a ligand are not prominent in the reviewed literature, its structure suggests significant potential. It possesses two potential donor atoms: the carbonyl oxygen of the amide and the oxygen of the hydroxyl group. This allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

Potential Coordination Modes:

Bidentate (O,O') Chelation: The compound can coordinate to a metal center (M) through both the amide carbonyl oxygen and the hydroxyl oxygen.

This chelating ability is analogous to that of other well-studied hydroxy-amide or hydroxy-amine ligands, such as N-(2-hydroxyethyl)ethylenediamine, which readily form stable complexes with a variety of transition metals. researchgate.netscholaris.ca The stability and structure of such complexes would depend on the nature of the metal ion and the reaction conditions.

Applications in Fine Chemical Synthesis as an Intermediate

This compound is listed by chemical suppliers as a building block and an advanced intermediate, indicating its utility in the multi-step synthesis of more complex molecules. google.com Its structure is particularly relevant to the synthesis of pharmaceutical compounds.

A notable example is the synthesis of hydroxychloroquine (B89500), an important antimalarial and anti-inflammatory drug. vcu.edu A key, and costly, intermediate in the commercial production of hydroxychloroquine is 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one. beilstein-journals.orgnih.gov This intermediate is then converted to 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, which is coupled with 4,7-dichloroquinoline (B193633) to produce the final drug. scholaris.cagoogle.com

The core structure of this compound is highly similar to that of the hydroxychloroquine precursor. It is plausible that the pentanamide could be chemically converted (e.g., through reduction of the amide) to access this or related amine intermediates. Therefore, this compound represents a valuable synthetic intermediate for constructing complex, biologically active molecules.

Development of Derivatization Agents and Analytical Probes for Related Compounds

The chemical modification, or derivatization, of molecules to alter their properties is a common strategy in medicinal chemistry and analytical science. Research has shown that N-(2-hydroxyethyl)amide derivatives can be synthesized to create compounds with specific biological activities, such as anticonvulsant properties. This establishes the N-(2-hydroxyethyl)amide scaffold as a viable template for creating novel functional molecules.

The presence of a primary hydroxyl group in this compound makes it an excellent candidate for derivatization. This reactive handle can be used to attach various functional moieties, including:

Fluorophores: For creating fluorescent probes to visualize or quantify biological processes.

Chromophores: For developing colorimetric sensors.

Biotin or other affinity tags: For use in pull-down assays and other biochemical studies.

By attaching a reporter group to the hydroxyl site, this compound can be converted into an analytical probe. Such a probe could be used, for example, to study the distribution and metabolism of drugs or other molecules that contain a similar pentanamide structure, or to investigate enzyme-substrate interactions where amide groups play a key role.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-ethyl-N-(2-hydroxyethyl)pentanamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves a two-step process: (1) reacting pentanoic acid derivatives with ethylamine and ethanolamine under reflux in a polar aprotic solvent (e.g., dichloromethane or THF) and (2) using catalysts like HOBt/DCC for amide bond formation. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C): Confirm the presence of ethyl, hydroxyethyl, and pentanamide moieties (e.g., δ 1.2–1.6 ppm for CH₂ groups in pentanamide).

- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹).

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 4–9) with surfactants (e.g., Tween-80) for colloidal stability. Stability assays should monitor degradation under UV light, varying temperatures (4°C, 25°C, 37°C), and oxidative conditions (H₂O₂) over 72 hours, using HPLC for quantification .

Advanced Research Questions

Q. How does this compound interact with biological membranes, and what experimental models validate these interactions?

- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to study membrane binding. Liposome models (e.g., DPPC/DPPG vesicles) simulate lipid bilayers. Molecular dynamics simulations (e.g., GROMACS) can predict hydrogen bonding between the hydroxyethyl group and phospholipid headgroups. Validate with cell-based assays measuring membrane potential changes in HEK293 or CHO cells .

Q. What factors explain discrepancies in reported EC₅₀ values for this compound’s bioactivity across studies?

- Methodological Answer : Variability may arise from:

- Assay conditions : Differences in buffer ionic strength (e.g., 150 mM NaCl vs. 100 mM KCl) affect ion channel modulation .

- Cell lines : Endogenous receptor expression levels (e.g., hENaC vs. rENaC in oocytes vs. mammalian cells) .

- Purity : Impurities >2% (e.g., unreacted precursors) can skew dose-response curves. Mitigate via LC-MS validation and strict QC protocols .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?

- Methodological Answer :

- Analog synthesis : Modify the pentanamide chain length (e.g., butanamide vs. hexanamide) or substitute the hydroxyethyl group with methoxyethyl.

- Bioactivity testing : Use high-throughput screening (HTS) for IC₅₀/EC₅₀ determination against targets (e.g., ENaC channels).

- Computational modeling : Perform QSAR using Schrödinger Suite or MOE to predict binding affinities based on logP, polar surface area, and steric parameters .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on this compound’s metabolic stability in hepatic assays?

- Methodological Answer : Standardize protocols:

- Microsome source : Use pooled human liver microsomes (HLM) from ≥10 donors to account for CYP450 polymorphism.

- Controls : Include verapamil (CYP3A4 substrate) and quinidine (CYP2D6 inhibitor).

- Analytical consistency : Use UPLC-MS/MS for metabolite quantification with isotopically labeled internal standards (e.g., d₅-N-ethylpentanamide) .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) using a four-parameter logistic model (Hill equation). Assess goodness-of-fit via R² and AICc. For high variability, use bootstrap resampling (n=1000 iterations) to calculate 95% confidence intervals for EC₅₀ values. Outlier detection (Grubbs’ test) ensures data integrity .

Comparative Studies

Q. How does this compound compare to structurally similar amides in modulating ion channel activity?

- Methodological Answer : Conduct patch-clamp electrophysiology on Xenopus oocytes expressing ENaC variants. Compare current activation (%) and kinetics (τ activation/deactivation) between this compound and analogs (e.g., N-ethyl-N-(2-hydroxyethyl)butanamide). Note that longer acyl chains (pentanamide vs. butanamide) enhance hydrophobic interactions, increasing potency by ~30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.